molecular formula C16H15N B8605434 2-[2-(1H-inden-3-yl)ethyl]pyridine CAS No. 37848-69-4

2-[2-(1H-inden-3-yl)ethyl]pyridine

Cat. No.: B8605434
CAS No.: 37848-69-4
M. Wt: 221.30 g/mol
InChI Key: RDRHSYBDGYVHIS-UHFFFAOYSA-N
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Description

2-[2-(1H-inden-3-yl)ethyl]pyridine is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

37848-69-4

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-[2-(3H-inden-1-yl)ethyl]pyridine

InChI

InChI=1S/C16H15N/c1-2-7-16-13(5-1)8-9-14(16)10-11-15-6-3-4-12-17-15/h1-7,9,12H,8,10-11H2

InChI Key

RDRHSYBDGYVHIS-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCC3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound is prepared as described by Dressler and Kurland J.O.C. 29, 175 (1964). Under nitrogen gas, 500 g. indene plus 5 g. potassium t-butoxide are stirred and heated to 130°. 2-vinyl pyridine (220 g., 2.0 M) is added dropwise over a period of 1 hour keeping the temperature at 135°-145° C. during addition and for 2 hours after addition is completed. The reaction mixture is cooled and 25 ml. acetic acid is added, followed by filtration. A flash distillation yields 395 g. (84%) crude product boiling 160°-175°/0.3 mm. This is redistilled to give 353 g. (75%) of oil (3-[2(pyridyl)ethyl]indene) boiling point 135°-140°/0.1 mm.
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Synthesis routes and methods II

Procedure details

This compound is prepared as described by Dressler and Kurland J.O.C. 29, 175 (1964). Under nitrogen gas, 500 g. indene plus 5 g. potassium t-butoxide are stirred and heated to 130°. 2-Vinyl pyridine (220 g., 2.0 M) is added dropwise over a period of 1 hour keeping the temperature at 135°-145° C. during addition and for 2 hours after addition is completed. The reaction mixture is cooled and 25 ml. acetic acid is added, followed by filtration. A flash distillation yields 395 g. (84%) crude product boiling 160°-175°/0.3 mm. This is redistilled to give 353 g. (75%) of oil (3-[2[(pyridyl)ethyl]indene) boiling point 135°-140°/0.1 mm.
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220 g
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oil
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3-[2[(pyridyl)ethyl]indene)
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Synthesis routes and methods III

Procedure details

43 g (0.47 mol) of 2-vinylpyridine were added to a mixture of 56 ml (0.48 mol) of indene in 40 ml of toluene and 4 g (0.036 mol) of solid potassium tert-butoxide at 60-90° C. over a period of 40 minutes. The mixture was then stirred for another 2 hours at 115° C., cooled to room temperature and subsequently neutralized by means of 2 ml of glacial acetic acid. Insoluble constituents were filtered off and the filtrate was distilled under reduced-pressure. This gave 42 g of 2-[2-(1H-inden-3-yl)ethyl]pyridine (40%, b.p. 161-163° C. at 2 mm).
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43 g
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